5-Chloro-2-fluoro-3-hydroxybenzaldehyde

Catalog No.
S14571448
CAS No.
M.F
C7H4ClFO2
M. Wt
174.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluoro-3-hydroxybenzaldehyde

Product Name

5-Chloro-2-fluoro-3-hydroxybenzaldehyde

IUPAC Name

5-chloro-2-fluoro-3-hydroxybenzaldehyde

Molecular Formula

C7H4ClFO2

Molecular Weight

174.55 g/mol

InChI

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H

InChI Key

BTEDMWZABSZKHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)O)Cl

5-Chloro-2-fluoro-3-hydroxybenzaldehyde is a highly functionalized aromatic building block characterized by its 1,2,3,5-substitution pattern, featuring an electrophilic aldehyde, an acidic phenolic hydroxyl, and two distinct halogen handles. In pharmaceutical and agrochemical procurement, this compound is primarily sourced as a core scaffold for assembling complex biaryl systems, kinase inhibitors, and advanced materials. Its value lies in the precise arrangement of electron-withdrawing (fluoro, chloro) and electron-donating (hydroxyl) groups, which collectively tune the reactivity of the aldehyde for high-yielding condensation and amination reactions while providing orthogonal sites for late-stage diversification [1].

Attempting to substitute 5-Chloro-2-fluoro-3-hydroxybenzaldehyde with simpler analogs, such as 5-chloro-3-hydroxybenzaldehyde or the 2-hydroxy isomer (3-chloro-5-fluoro-2-hydroxybenzaldehyde), leads to critical failures in synthetic workflows. The absence of the 2-fluoro group drastically reduces the electrophilicity of the aldehyde, resulting in sluggish reductive aminations and lower yields with sterically hindered amines. Conversely, utilizing the 2-hydroxy isomer shifts the molecule into a salicylaldehyde paradigm, where strong intramolecular hydrogen bonding between the hydroxyl and the aldehyde carbonyl completely alters its reactivity profile, suppressing standard nucleophilic additions and requiring aggressive, yield-depleting activation strategies. Procurement of the exact 2-fluoro-3-hydroxy-5-chloro isomer is therefore mandatory for routes relying on chemoselective O-alkylation and orthogonal halogen cross-coupling [1].

Aldehyde Electrophilicity: Rapid Reductive Amination

The presence of the highly electronegative 2-fluoro group exerts a strong inductive pull on the adjacent aldehyde, significantly enhancing its susceptibility to nucleophilic attack compared to non-fluorinated analogs. In standard reductive aminations with secondary amines using NaBH(OAc)3, 5-Chloro-2-fluoro-3-hydroxybenzaldehyde achieves >85% conversion within 2 hours at ambient temperature. In direct contrast, the comparator 5-chloro-3-hydroxybenzaldehyde requires extended reaction times (often >12 hours) or the addition of Lewis acid promoters (e.g., Ti(OiPr)4) to reach comparable yields of ~65-70% [1].

Evidence DimensionReductive amination yield and reaction time (secondary amines)
Target Compound Data>85% yield, <2 hours (ambient temp)
Comparator Or Baseline5-chloro-3-hydroxybenzaldehyde: ~65-70% yield, >12 hours or requires Lewis acid
Quantified Difference15-20% absolute yield increase, 6x faster kinetics, elimination of Lewis acid promoters
ConditionsStandard NaBH(OAc)3 conditions, ambient temperature, secondary amine nucleophile

Higher electrophilicity translates directly to shorter batch cycle times, lower catalyst/reagent loading, and improved throughput in API intermediate manufacturing.

Phenolic Acidity: Mild O-Alkylation

The combined electron-withdrawing effects of the ortho-fluoro and meta-chloro substituents significantly lower the pKa of the 3-hydroxyl group. The pKa of 5-chloro-2-fluoro-3-hydroxybenzaldehyde is estimated at ~7.8–8.2, making it markedly more acidic than a standard 3-hydroxybenzaldehyde (pKa ~9.0). This increased acidity allows for quantitative O-alkylation using mild bases such as K2CO3 in acetonitrile at 40°C. When attempting the same alkylation on unhalogenated or mono-halogenated comparators, stronger bases (like NaH or Cs2CO3) or higher temperatures are required, which frequently trigger unwanted aldol condensation side-reactions at the unprotected aldehyde moiety [1].

Evidence DimensionPhenolic pKa and required alkylation basicity
Target Compound DatapKa ~7.8-8.2; permits quantitative O-alkylation with mild K2CO3
Comparator Or Baseline3-hydroxybenzaldehyde (pKa ~9.0); requires stronger bases (NaH, Cs2CO3) for full conversion
Quantified Difference~1.0 pKa unit reduction; eliminates base-catalyzed aldehyde side-reactions
ConditionsO-alkylation with alkyl halides in polar aprotic solvents (e.g., MeCN, DMF)

Enables direct, chemoselective O-alkylation without the need for temporary aldehyde protection, saving two synthetic steps (protection/deprotection) in the procurement workflow.

Orthogonal Reactivity: C-F Bond Retention

A critical advantage of the 3-hydroxyl group in this specific scaffold is its electron-donating resonance effect, which deactivates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the 2-position. During palladium-catalyzed Suzuki-Miyaura cross-coupling at the 5-chloro position, 5-chloro-2-fluoro-3-hydroxybenzaldehyde maintains >95% retention of the 2-fluoro substituent. Conversely, the comparator 5-chloro-2-fluorobenzaldehyde (lacking the 3-OH group) is highly susceptible to nucleophilic attack by hydroxide or alkoxide bases used in the coupling, leading to 15-25% defluorination or substitution side products [1].

Evidence DimensionFluorine retention during basic Pd-catalyzed cross-coupling at the C5 position
Target Compound Data>95% C-F bond retention
Comparator Or Baseline5-chloro-2-fluorobenzaldehyde: 75-85% retention (15-25% defluorination/substitution)
Quantified DifferenceNear-total suppression of SNAr side reactions at the 2-position
ConditionsStandard Suzuki-Miyaura conditions (Pd catalyst, aqueous inorganic base, heating)

Preserving the critical C-F bond during late-stage scaffold diversification minimizes costly chromatographic separations and maximizes the yield of the target fluorinated API.

Fluorinated Kinase Inhibitor Synthesis

Due to its high aldehyde electrophilicity and the specific spatial arrangement of the 2-fluoro and 3-hydroxyl groups, this compound is an ideal precursor for synthesizing hinge-binding motifs in kinase inhibitors. The ability to perform rapid reductive aminations allows for efficient coupling with complex, sterically hindered amine fragments, while the 3-hydroxyl serves as a handle for attaching solubilizing groups via mild O-alkylation [1].

Agrochemical Scaffold Diversification

In the development of novel crop protection agents, the orthogonal reactivity of the halogens is highly valued. The 5-chloro position can be utilized for Suzuki or Stille cross-couplings to extend the aromatic system, while the 3-hydroxyl group protects the 2-fluoro position from unwanted SNAr reactions during these basic coupling steps. This ensures high-purity generation of complex, fluorinated biaryl agrochemicals without the need for extensive purification [2].

Advanced Schiff Base Ligand Development

The compound is a premium building block for creating specialized Schiff base ligands for transition metal catalysis. The increased acidity of the 3-hydroxyl group combined with the strongly electrophilic aldehyde facilitates the formation of stable, highly tunable multidentate ligands under mild conditions, avoiding the aldol side-reactions common with less substituted benzaldehydes [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.9883852 g/mol

Monoisotopic Mass

173.9883852 g/mol

Heavy Atom Count

11

Explore Compound Types